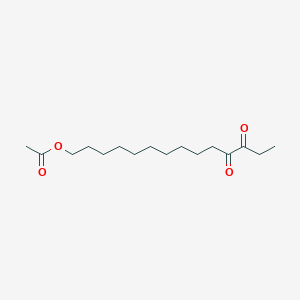![molecular formula C12H16O4 B12555222 Propanoic acid, 2-[(phenylmethoxy)methoxy]-, methyl ester, (2S)- CAS No. 170985-87-2](/img/structure/B12555222.png)
Propanoic acid, 2-[(phenylmethoxy)methoxy]-, methyl ester, (2S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 2-[(phenylmethoxy)methoxy]-, methyl ester, (2S)- is a chemical compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . This compound is known for its unique structure, which includes a propanoic acid backbone with a phenylmethoxy group and a methyl ester functional group. It is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid, 2-[(phenylmethoxy)methoxy]-, methyl ester, (2S)- can be achieved through the reaction of methyl (S)-(-)-lactate with benzyl bromide . The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a temperature of around 60-70°C and using an appropriate solvent like dimethylformamide (DMF) to dissolve the reactants.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 2-[(phenylmethoxy)methoxy]-, methyl ester, (2S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenylmethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are commonly used.
Major Products Formed
Oxidation: Propanoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylmethoxy compounds.
Applications De Recherche Scientifique
Propanoic acid, 2-[(phenylmethoxy)methoxy]-, methyl ester, (2S)- is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of Propanoic acid, 2-[(phenylmethoxy)methoxy]-, methyl ester, (2S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The phenylmethoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propanoic acid, 2-methyl-, phenylmethyl ester
- Propanoic acid, 2-phenoxy-, methyl ester
- Propanoic acid, 2-methyl-, 2-phenylethyl ester
Uniqueness
Propanoic acid, 2-[(phenylmethoxy)methoxy]-, methyl ester, (2S)- is unique due to its specific structural features, such as the presence of both a phenylmethoxy group and a methyl ester group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Propriétés
Numéro CAS |
170985-87-2 |
|---|---|
Formule moléculaire |
C12H16O4 |
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
methyl (2S)-2-(phenylmethoxymethoxy)propanoate |
InChI |
InChI=1S/C12H16O4/c1-10(12(13)14-2)16-9-15-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3/t10-/m0/s1 |
Clé InChI |
XKWVZVULYUVMHD-JTQLQIEISA-N |
SMILES isomérique |
C[C@@H](C(=O)OC)OCOCC1=CC=CC=C1 |
SMILES canonique |
CC(C(=O)OC)OCOCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


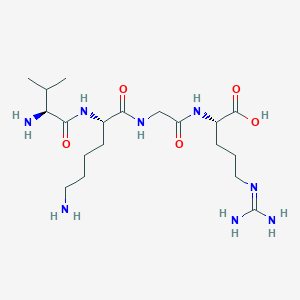
![(3R,5S,6S,7R)-4-oxaheptacyclo[11.10.2.02,8.03,5.010,24.017,25.018,23]pentacosa-1(24),2(8),9,11,13(25),14,16,18,20,22-decaene-6,7-diol](/img/structure/B12555152.png)
![[Methylenedi(2,1-phenylene)]bis(diphenylphosphane)](/img/structure/B12555160.png)
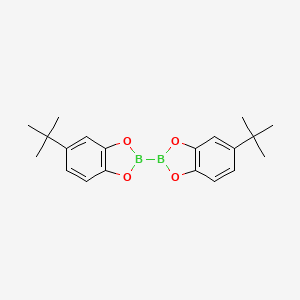
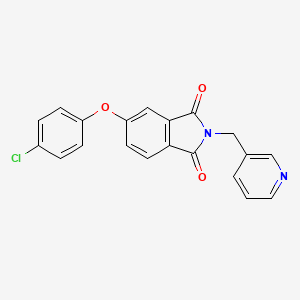
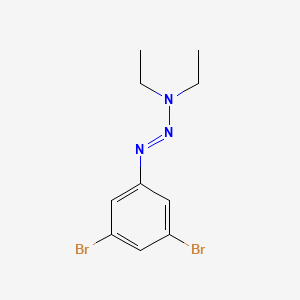
![[(Anthracen-2-yl)methylidene]propanedinitrile](/img/structure/B12555170.png)
![1,3-Difluoro-5-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene](/img/structure/B12555179.png)
![2-[(3-Chloropropanoyl)oxy]ethyl prop-2-enoate](/img/structure/B12555180.png)
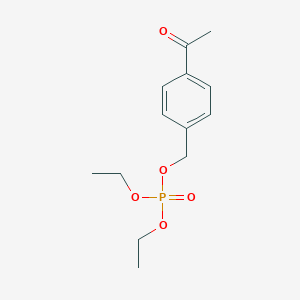
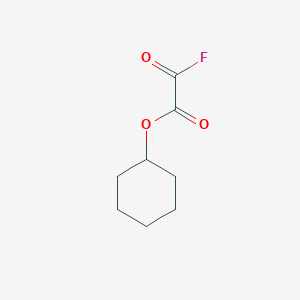
![Pyrido[3,4-c][1,8]naphthyridine](/img/structure/B12555204.png)
![Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate](/img/structure/B12555211.png)
